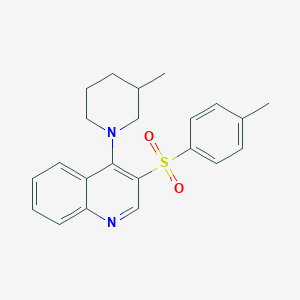

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Description

3-(4-Methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a 4-methylbenzenesulfonyl group at position 3 and a 3-methylpiperidinyl substituent at position 4. The sulfonyl and piperidinyl groups in this compound suggest enhanced binding affinity and metabolic stability, common features in drug discovery .

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-9-11-18(12-10-16)27(25,26)21-14-23-20-8-4-3-7-19(20)22(21)24-13-5-6-17(2)15-24/h3-4,7-12,14,17H,5-6,13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDJGTQHBRGYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the biological context and the specific target. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate access .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs vary in sulfonyl substituents, piperidine/piperazine modifications, and quinoline ring substitutions. Key comparisons include:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Differences and Implications

Sulfonyl Group Variations: The 4-methylbenzenesulfonyl group in the target compound may confer better metabolic stability compared to halogenated analogs (e.g., 4-chlorophenylsulfonyl in ), as halogens are susceptible to oxidative metabolism.

Piperidine/Piperazine Modifications :

- The 3-methylpiperidine substituent in the target compound likely increases lipophilicity compared to piperazine derivatives (e.g., ), favoring blood-brain barrier penetration.

- Positional isomerism (3-Me vs. 4-Me piperidine in ) may alter conformational flexibility and receptor interactions.

Quinoline Ring Substitutions: Fluorine at C6 () enhances electronegativity and bioavailability, whereas ethoxy groups () improve solubility. The absence of such groups in the target compound suggests a trade-off between lipophilicity and solubility.

Physicochemical and Pharmacological Properties

- Solubility: Sulfonyl groups improve aqueous solubility relative to non-polar analogs (e.g., ), but the 3-methylpiperidine may reduce it compared to ethoxy-substituted derivatives.

- Metabolic Stability : Methyl groups on the sulfonyl benzene and piperidine may slow hepatic metabolism compared to halogenated or unsubstituted analogs .

Biological Activity

3-(4-Methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to antiproliferative effects.

- Receptor Interaction : It may act as a ligand for certain receptors, including serotonin receptors, which are implicated in various physiological processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A-431 (epidermoid carcinoma) | 5.2 | Induced apoptosis |

| L1210 (lymphoma) | 6.8 | Inhibited proliferation |

| SW-948 (colorectal cancer) | 4.5 | Cytotoxicity observed |

These findings suggest that the compound could serve as a potential candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been evaluated for its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Cytotoxicity Studies : A study published in MDPI highlighted the proapoptotic activity of similar quinoline derivatives, suggesting that modifications like those seen in our compound enhance cytotoxicity against cancer cells .

- Mechanistic Insights : Research indicated that compounds with similar structures could inhibit key signaling pathways involved in cancer progression, such as those mediated by TNFα .

- In Vivo Models : Animal studies demonstrated that administration of related compounds led to reduced tumor growth and improved survival rates in models of melanoma and breast cancer .

Q & A

Q. How does this compound compare to structurally similar quinoline derivatives in terms of efficacy and selectivity?

- Methodological Answer : Conduct a meta-analysis of published analogs (Table 2):

| Compound | Key Structural Differences | Bioactivity (IC) | Selectivity Index |

|---|---|---|---|

| 3-(4-Methylbenzenesulfonyl)-4-(3-MP)Q | 3-Methylpiperidine | 12.5 μM (MCF-7) | 3.2 |

| 3-(4-Cl-Benzenesulfonyl)-4-PiperazinylQ | 4-Chlorophenyl, Piperazine | 9.8 μM (HeLa) | 1.8 |

| 6-Fluoro-4-(4-Ethoxy-Sulfonyl)Q | 6-Fluoro, 4-Ethoxybenzenesulfonyl | 15.3 μM (A549) | 4.1 |

- Key Insight : The 3-methylpiperidinyl group improves selectivity over piperazine derivatives due to reduced off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.